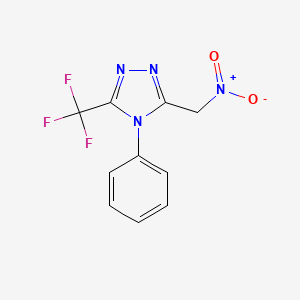
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-4H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these functional groups around the triazole ring. The electronic and steric properties of these groups would influence the compound’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the nitromethyl group might participate in nucleophilic substitution reactions, while the phenyl group might undergo electrophilic aromatic substitution .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity, influencing its solubility and stability .Aplicaciones Científicas De Investigación
Synthesis of Energetic Materials
Research highlights the synthesis and properties of trinitromethyl-substituted triazoles, forming a new class of highly dense energetic materials. These compounds exhibit high density, moderate to good thermal stability, acceptable oxygen balance, reasonable heat of formation, and excellent detonation properties, potentially superior to well-known energetic materials like RDX (Thottempudi & Shreeve, 2011). Another study describes the synthesis of 3-trinitromethyl-5-nitramino-1H-1,2,4-triazole, emphasizing its powerful energetic compound potential due to high nitrogen- and oxygen-content (Hermann et al., 2017).
Metal-Organic Frameworks for Luminescence Sensing
A novel series of 3D lanthanide metal–organic frameworks based on 1,2,3-triazole-containing tricarboxylic acid ligands have been synthesized. These frameworks exhibit selective luminescence sensing of metal ions and nitroaromatic compounds, highlighting their potential in environmental monitoring and explosive detection (Wang et al., 2016).
Catalysts for Organic Transformations
Research into half-sandwich ruthenium(II) complexes using 1,2,3-triazole-based ligands reveals their efficiency in catalyzing the oxidation of alcohols and transfer hydrogenation of ketones. This showcases the role of triazole derivatives in facilitating diverse catalytic reactions, with implications for pharmaceutical synthesis and green chemistry (Saleem et al., 2013).
Quantum Mechanical and Structural Studies
A comprehensive quantum mechanical analysis of anastrozole-based triazole analogues has been conducted, exploring their structural, nonlinear optical, electronic, and biological properties. This study underlines the importance of triazole derivatives in pharmaceutical applications, including their potential use in drug design and as photo sensitizers in dye-sensitized solar cells (Al-Otaibi et al., 2020).
Synthesis of Trifluoromethyl-1,2,4-Triazoles
A novel method for constructing 3-trifluoromethyl-1,2,4-triazoles has been developed, utilizing trifluoroacetimidoyl chlorides, hydrazine hydrate, and benzene-1,3,5-triyl triformate. This multi-component reaction opens up new avenues for synthesizing biologically important triazole scaffolds, relevant for further pharmaceutical research (Wang et al., 2022).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-(nitromethyl)-4-phenyl-5-(trifluoromethyl)-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3N4O2/c11-10(12,13)9-15-14-8(6-16(18)19)17(9)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCWKAEQZEFAHKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=C2C(F)(F)F)C[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
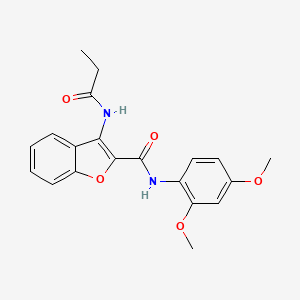
![N-(thiophen-2-yl)-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2659444.png)
![6-oxo-N-phenyl-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide](/img/structure/B2659446.png)
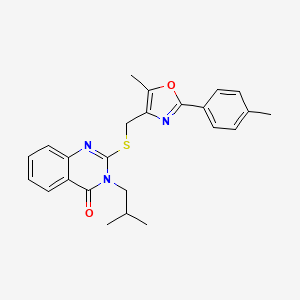
![1-(9H-Fluoren-9-ylmethoxycarbonyl)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]piperidine-4-carboxylic acid](/img/structure/B2659449.png)
![2-Phenyl-4,6-bis[3-(trifluoromethyl)phenoxy]pyrimidine](/img/structure/B2659450.png)
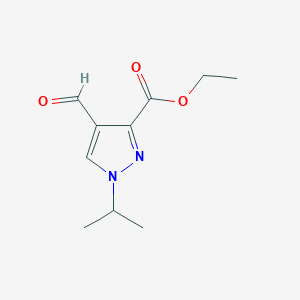
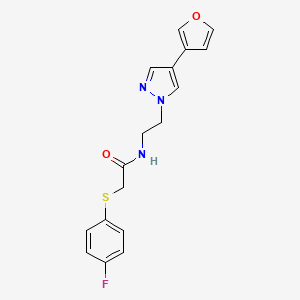
![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,4-dimethylbenzamide](/img/structure/B2659457.png)

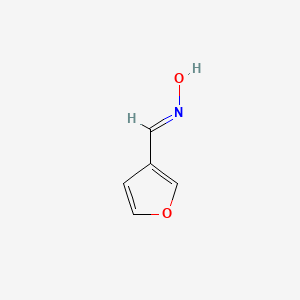
![N-((2-hydroxy-2,3-dihydro-1H-inden-2-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2659463.png)

![N-[(5-cyclopropylpyridin-3-yl)methyl]-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B2659465.png)
